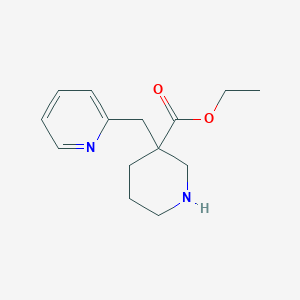

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate

Description

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate is a piperidine-based ester featuring a pyridin-2-ylmethyl substituent at the 3-position of the piperidine ring. This compound is part of a broader class of piperidine carboxylates, which are pivotal in medicinal chemistry due to their versatility as intermediates and bioactive scaffolds.

- Condensation reactions with hydroxylamine derivatives (e.g., O-methylhydroxylamine hydrochloride) to form imino intermediates .

- Hydrogenation using Raney nickel under ammonia/methanol conditions to reduce imines to amines .

- Functionalization of the piperidine ring with pyridinylmethyl groups via alkylation or cross-coupling reactions .

Applications: Piperidine carboxylates are widely employed in drug discovery, particularly as inhibitors (e.g., DPP-4 for diabetes ) and antimicrobial agents . The pyridinylmethyl substituent may enhance binding affinity to biological targets compared to simpler alkyl or aryl groups.

Properties

IUPAC Name |

ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-13(17)14(7-5-8-15-11-14)10-12-6-3-4-9-16-12/h3-4,6,9,15H,2,5,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRROEHRHUALQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222023 | |

| Record name | Ethyl 3-(2-pyridinylmethyl)-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748746-53-4 | |

| Record name | Ethyl 3-(2-pyridinylmethyl)-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748746-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2-pyridinylmethyl)-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme and Conditions

- Raw materials: 2-aminopyridine and ethyl acrylate.

- Solvent: Anhydrous ethanol.

- Catalyst: Trifluoromethanesulfonic acid (triflic acid).

- Atmosphere: Nitrogen protection to prevent oxidation.

- Temperature: 120–160 °C.

- Reaction time: 16–20 hours under reflux with stirring.

The reaction involves a catalytic hydroamination of ethyl acrylate by 2-aminopyridine in the presence of triflic acid, producing ethyl 3-(pyridin-2-ylamino)propanoate with high yield and purity.

Workup and Purification

- The reaction mixture is cooled to 35–40 °C.

- Concentration under reduced pressure at 0.09–0.1 MPa.

- Washing with organic solvents such as petroleum ether and ethyl acetate in specific ratios (e.g., 5:1 or 10:1).

- Recrystallization to obtain white lamellar crystals.

- Purity assessed by HPLC is approximately 99%.

Yield and Efficiency

- Yield ranges from 80% to 85% depending on catalyst amount and solvent ratios.

- The method is noted for simple operation, relatively short reaction time, low cost, and environmental friendliness.

Representative Experimental Data

| Parameter | Embodiment 1 | Embodiment 2 |

|---|---|---|

| 2-Aminopyridine (g) | 50 | 50 |

| Ethyl acrylate (mL) | 56.5 | 56.5 |

| Triflic acid (mL) | 9 | 25 |

| Reaction temperature (°C) | 120–160 | 120–160 |

| Reaction time (h) | 18 | 16 |

| Washing solvent ratio (petroleum ether:ethyl acetate) | 5:1 | 10:1 |

| Yield (%) | 80 | 85 |

| Purity (HPLC %) | 99 | 99 |

Note: This method synthesizes ethyl 3-(pyridin-2-ylamino)propanoate, a structurally related intermediate, which can be further transformed into this compound by subsequent cyclization and functionalization steps.

Additional Synthetic Considerations and Routes

Cyclization to Piperidine Ring

The transformation from ethyl 3-(pyridin-2-ylamino)propanoate to this compound typically involves:

- Intramolecular cyclization under acidic or basic conditions.

- Use of reducing agents or catalytic hydrogenation to saturate the ring.

- Protection/deprotection strategies to handle sensitive functional groups.

Catalytic Hydrogenation

- Palladium on carbon (Pd/C) catalytic hydrogenation is commonly employed to reduce unsaturated intermediates.

- Reaction conditions include hydrogen gas at atmospheric or elevated pressure.

- Yields reported for similar transformations are around 70–92%.

Alternative Catalysts and Solvents

- Other strong acids or Lewis acid catalysts may be explored for hydroamination or cyclization steps.

- Solvents such as methylene chloride, ethyl acetate, or mixtures thereof are used for washing and recrystallization to enhance purity.

Summary of Preparation Method Attributes

| Aspect | Description |

|---|---|

| Raw materials | 2-Aminopyridine, ethyl acrylate, triflic acid |

| Solvent | Anhydrous ethanol |

| Catalyst | Trifluoromethanesulfonic acid |

| Reaction atmosphere | Nitrogen protection |

| Temperature range | 120–160 °C |

| Reaction time | 16–20 hours |

| Workup procedure | Cooling, reduced pressure concentration, solvent washing, recrystallization |

| Yield | 80–85% (for related intermediate) |

| Purity | ~99% (HPLC) |

| Advantages | High yield, simple operation, low cost, environmentally friendly |

Research Findings and Industrial Relevance

- The described method achieves higher yields and shorter reaction times compared to prior art, which reported yields as low as 30% and reaction times up to 100 hours.

- The use of triflic acid as a catalyst is efficient and contributes to high purity products.

- The process is scalable and suitable for industrial production due to low cost and safety profile.

- The intermediate ethyl 3-(pyridin-2-ylamino)propanoate is a critical precursor for synthesizing this compound, which is valuable in pharmaceutical applications such as anticoagulant drug intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate can be synthesized through various methods involving piperidine derivatives. The synthesis often employs strategies such as C–C bond formation and the use of different reagents to enhance yield and selectivity. For example, recent studies have shown the effectiveness of using mild reaction conditions to achieve high yields of piperidine derivatives, which are crucial for pharmaceutical applications .

Biological Activities

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation, making these compounds promising candidates for cancer therapy.

Neuroprotective Effects

Piperidine derivatives, including this compound, have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit cholinesterase activity and exhibit antioxidant properties, contributing to neuroprotection and cognitive enhancement .

Pharmacological Applications

Drug Development

The compound serves as a scaffold for developing new drugs targeting specific receptors involved in various diseases. Its structure allows for modifications that enhance binding affinity and selectivity towards targets such as the beta-secretase enzyme and amyloid beta aggregation sites, which are critical in Alzheimer's pathology .

Radiopharmaceuticals

this compound's derivatives have been utilized in the development of radiolabeled compounds for imaging purposes. These radiopharmaceuticals can target specific tumors, allowing for non-invasive imaging techniques to monitor disease progression and treatment efficacy .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural Differences and Substituent Effects

Key analogs and their structural distinctions:

Impact of Substituents :

- Pyridinylmethyl Group: Enhances lipophilicity and electronic interactions compared to non-aromatic substituents. The 2-position pyridine may favor specific binding conformations over 3- or 4-position isomers .

- Imino/Oxo Groups: Increase polarity and hydrogen-bonding capacity, as seen in bicyclic naphthyridine precursors .

- Heterocyclic Additions (e.g., thiazolidinyl): Introduce steric bulk and redox-active moieties, modulating biological activity .

Physicochemical Properties

Trends :

- Pyridinylmethyl substitution increases molecular weight and lipophilicity (higher LogP).

- Simple esters exhibit higher aqueous solubility, advantageous for formulation .

Biological Activity

Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a pyridine moiety and an ethyl carboxylate group. This structural configuration is crucial for its biological activity, as the piperidine and pyridine rings can interact with various biological targets.

The compound's mechanism of action primarily involves modulation of neurotransmitter systems and inhibition of specific enzymes. Research indicates that piperidine derivatives can act as potent inhibitors of enzymes such as aromatase, which is essential in estrogen biosynthesis, making them potential candidates for hormone-dependent cancer therapies . Additionally, the presence of the pyridine ring enhances binding affinity to various receptors, including those involved in neurotransmission.

Anticancer Activity

This compound and its derivatives have been evaluated for anticancer properties. In vitro studies demonstrated that these compounds exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives showed moderate to high cytotoxicity in ovarian cancer models, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for antimicrobial activity. Studies reveal that it possesses significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, suggesting strong antibacterial potential .

Case Studies and Research Findings

- Anticancer Efficacy :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Ethyl 3-(pyridin-2-ylmethyl)piperidine-3-carboxylate?

Answer:

The synthesis typically involves multi-step routes:

- Step 1: Formation of the piperidine-3-carboxylate core via esterification or nucleophilic substitution. For example, ethyl piperidine-3-carboxylate derivatives are synthesized using potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF under reflux conditions .

- Step 2: Introduction of the pyridin-2-ylmethyl group via alkylation. Pyridine derivatives are often coupled using reductive amination or Mitsunobu reactions.

- Step 3: Purification via silica gel chromatography or recrystallization.

Key Considerations:

- Monitor reaction progress using TLC or LC-MS.

- Optimize stoichiometry to minimize byproducts like unreacted intermediates .

Basic: How is structural characterization of this compound performed?

Answer:

A combination of spectroscopic and analytical techniques is used:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, piperidine ring protons resonate between δ 1.5–3.5 ppm, while pyridyl protons appear as distinct aromatic signals (δ 7.0–8.5 ppm) .

- Mass Spectrometry (ESI-TOF): Determines molecular weight and fragmentation patterns. The molecular ion peak for ethyl piperidine-3-carboxylate derivatives is typically observed at m/z 197–220 .

- X-ray Crystallography: Resolves absolute configuration, particularly for enantiomers (e.g., R or S configurations) .

Advanced: How can elimination kinetics of derivatives be analyzed experimentally?

Answer:

Gas-phase elimination kinetics are studied using:

-

Thermogravimetric Analysis (TGA): Measures decomposition rates under controlled temperatures.

-

Arrhenius Parameters: Derived from rate constants (κ) using the equation:

Example Data Table:

Derivative log A (s⁻¹) Activation Energy (Eₐ, kJ/mol) Ethyl piperidine-3-carboxylate 13.12 210.4 Ethyl 1-methylpiperidine-3-carboxylate 13.07 212.8 Source: Adapted from Arrhenius expressions in

Methodological Note:

Advanced: How are stereochemical outcomes resolved in asymmetric synthesis?

Answer:

- Chiral Chromatography: Use columns like Chiralpak® IA/IB to separate enantiomers.

- Circular Dichroism (CD): Confirms optical activity of isolated stereoisomers.

- Crystallographic Analysis: Single-crystal X-ray diffraction (e.g., SHELX refinement ) provides absolute configuration, as demonstrated for related pyrrolo-pyrimidine carboxylates .

Example Workflow:

Synthesize racemic mixture.

Resolve enantiomers via preparative HPLC.

Validate purity (>98% ee) using chiral detectors .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Column Chromatography: Use silica gel with eluents like ethyl acetate/hexane (1:4 ratio).

- Recrystallization: Ethanol or methanol at low temperatures (0–4°C) yields high-purity crystals.

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients for polar derivatives .

Troubleshooting:

- If impurities persist, repeat chromatography with incremental polarity adjustments .

Advanced: How can computational modeling assist in mechanistic studies?

Answer:

- DFT Calculations: Predict transition states and activation barriers for reactions (e.g., ester hydrolysis).

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.

- Docking Studies: Explore binding interactions if the compound is biologically active.

Case Study:

- Kinetic isotope effects (KIEs) calculated via DFT aligned with experimental elimination rates for ethyl piperidine-3-carboxylate derivatives .

Advanced: How are data contradictions in characterization resolved?

Answer:

- Cross-Validation: Compare NMR data with X-ray structures to confirm assignments.

- Variable-Temperature NMR: Resolves dynamic effects (e.g., ring-flipping in piperidine).

- High-Resolution MS: Confirms molecular formula discrepancies (e.g., isotopic patterns).

Example:

Basic: What are the stability and storage recommendations?

Answer:

- Stability: Hydrolyzes in acidic/basic conditions. Store in inert atmosphere (N₂/Ar) at –20°C.

- Solubility: Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in water .

Handling Protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.